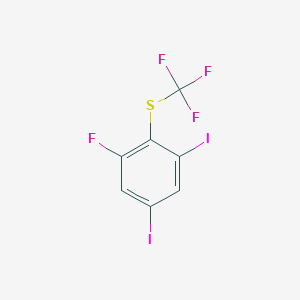
1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene is an organofluorine compound characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as cesium fluoride or potassium fluoride.
Trifluoromethylthiolation: The trifluoromethylthio group can be introduced using reagents like trifluoromethylthiolating agents (e.g., trifluoromethylthio anion sources).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly involving the iodine atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative, while coupling reactions could produce biaryl compounds.
Aplicaciones Científicas De Investigación
1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable intermediate in the development of pharmaceuticals.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe or reagent in biochemical studies to investigate molecular interactions and pathways.
Mecanismo De Acción
The mechanism of action of 1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene
- 1,5-Diiodo-4-fluoro-2-(trifluoromethylthio)benzene
- 1,5-Diiodo-3-chloro-2-(trifluoromethylthio)benzene
Uniqueness
1,5-Diiodo-3-fluoro-2-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both iodine and fluorine atoms, along with the trifluoromethylthio group, makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H2F4I2S |
|---|---|
Peso molecular |
447.96 g/mol |
Nombre IUPAC |
1-fluoro-3,5-diiodo-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-4-1-3(12)2-5(13)6(4)14-7(9,10)11/h1-2H |
Clave InChI |
ATTAGIQFXFIRGV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)SC(F)(F)F)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14036897.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)cyclobutanecarboxamide](/img/structure/B14036898.png)

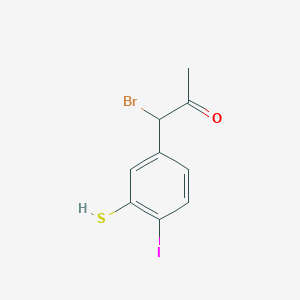
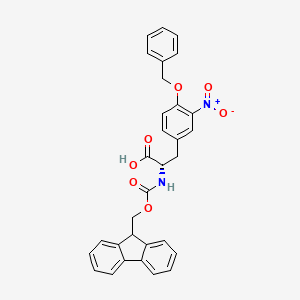
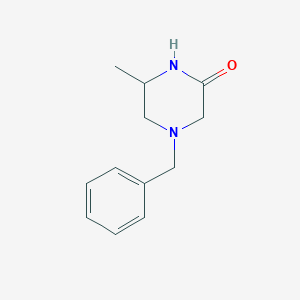
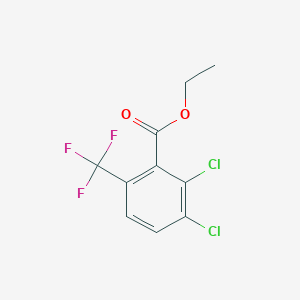
![4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid](/img/structure/B14036927.png)
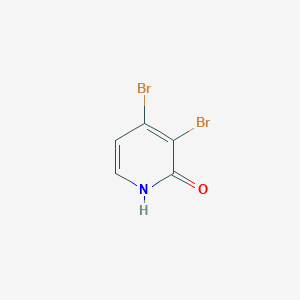
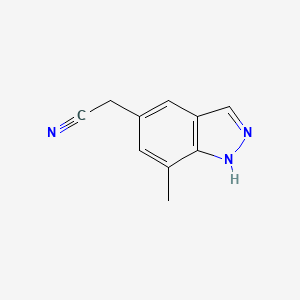
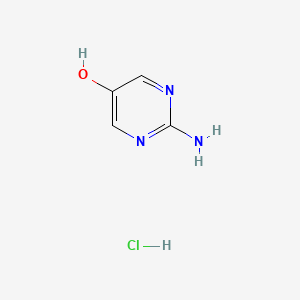
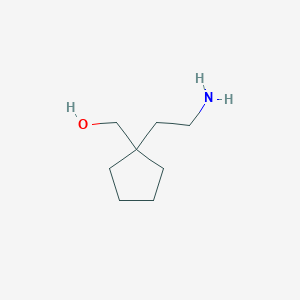

![4-Chloroimidazo[5,1-F][1,2,4]triazine hcl](/img/structure/B14036972.png)
